Lipophilicity Modulation: 1-N-Boc-4-fluoropiperidine vs. 4-Fluoropiperidine (XLogP3 Comparison)
1-N-Boc-4-fluoropiperidine exhibits significantly higher lipophilicity compared to unprotected 4-fluoropiperidine due to the presence of the Boc protecting group [1]. This increase in lipophilicity can enhance membrane permeability and oral absorption in drug candidates. Computed XLogP3 values demonstrate a 1.3 log unit increase (2.86-fold increase in partition coefficient) . This differentiation is critical for medicinal chemists designing compounds with specific physicochemical profiles.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 4-Fluoropiperidine (CAS 78197-27-0), XLogP3 = 0.7 |
| Quantified Difference | Δ = 1.3 log units (2.86-fold increase) |
| Conditions | Computed values from PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and oral bioavailability, making 1-N-Boc-4-fluoropiperidine a more suitable intermediate for CNS and oral drug development compared to unprotected 4-fluoropiperidine.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 25001215, tert-butyl 4-fluoropiperidine-1-carboxylate. Retrieved April 19, 2026. View Source
